N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a trifluoromethyl group, and an amine functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Naphthalene Intermediate: The naphthalene ring is functionalized to introduce the ethyl group at the 1-position.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced onto the phenyl ring through a Friedel-Crafts alkylation reaction.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amine to an amide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.
Trifluoromethylphenyl derivatives: Compounds with the trifluoromethylphenyl group but different core structures.
Uniqueness
®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22F3N |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C22H22F3N/c1-16(20-10-4-8-18-7-2-3-9-21(18)20)26-15-5-6-17-11-13-19(14-12-17)22(23,24)25/h2-4,7-14,16,26H,5-6,15H2,1H3 |
InChI Key |
MATILKQDYNBOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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